2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide

Cysteine alkylation Enzyme inactivation Proteomics sample preparation

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide (CAS 23627-14-7), molecular formula C₉H₇Cl₃INO and molecular weight 378.42 g/mol, is a halogenated acetanilide derivative belonging to the broader haloacetamide class of sulfhydryl-reactive alkylating agents. It features an iodoacetyl group (ICH₂C(=O)–) attached to an N-methyl-N-(2,4,5-trichlorophenyl)amine moiety, generating a compound with substantial lipophilicity (XLogP3 = 3.8), zero hydrogen-bond donor capacity, and a monoisotopic mass of 376.86 Da that yields a distinctive isotopic signature from three chlorine atoms and one iodine atom.

Molecular Formula C9H7Cl3INO
Molecular Weight 378.4 g/mol
CAS No. 23627-14-7
Cat. No. B13748709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide
CAS23627-14-7
Molecular FormulaC9H7Cl3INO
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CI
InChIInChI=1S/C9H7Cl3INO/c1-14(9(15)4-13)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3
InChIKeyWFHRPYQOBHRCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide (CAS 23627-14-7) – Chemical Identity and Core Procurement Profile


2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide (CAS 23627-14-7), molecular formula C₉H₇Cl₃INO and molecular weight 378.42 g/mol, is a halogenated acetanilide derivative belonging to the broader haloacetamide class of sulfhydryl-reactive alkylating agents [1]. It features an iodoacetyl group (ICH₂C(=O)–) attached to an N-methyl-N-(2,4,5-trichlorophenyl)amine moiety, generating a compound with substantial lipophilicity (XLogP3 = 3.8), zero hydrogen-bond donor capacity, and a monoisotopic mass of 376.86 Da that yields a distinctive isotopic signature from three chlorine atoms and one iodine atom [1]. These structural attributes position it as a specialized cysteine-alkylation reagent and a potential synthetic intermediate in medicinal chemistry and agrochemical research .

Why 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide Cannot Be Replaced by a Generic Haloacetamide


Procurement specialists and researchers evaluating haloacetamide reagents frequently face a temptation to substitute the cheapest or most readily available analog, most often iodoacetamide (IAA, CAS 144-48-9). However, dramatic differences in leaving-group reactivity, lipophilicity, hydrogen-bonding capacity, and steric bulk mean that haloacetamide performance is structure-specific rather than class-uniform [1]. Iodoacetamide is over 300-fold more reactive toward thiolate nucleophiles than chloroacetamide under identical near-physiological conditions, while bromoacetamide occupies an intermediate position [1]. Beyond leaving-group kinetics, substitution at the amide nitrogen profoundly alters membrane permeability and off-target reactivity profiles: the N-methyl-N-(2,4,5-trichlorophenyl) substitution on 2-iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide produces an XLogP3 value 4.0 log units higher than unsubstituted iodoacetamide and eliminates the amide hydrogen-bond donor, fundamentally changing its biological distribution and protein-interaction landscape [2][3]. Interchanging haloacetamides without accounting for these multidimensional property differences inevitably compromises experimental reproducibility and interpretability.

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide – Quantitative Differentiation Evidence for Procurement Decision-Making


Alkylation Reactivity Advantage: Iodoacetamide Core Outperforms Chloro- and Bromo-Analogs by 330-Fold and 8-Fold Respectively

The target compound contains an iodoacetyl reactive group. In a class-level comparison of 2-haloacetamide reactivity toward nucleophilic substitution, iodoacetamide exhibited a pseudo-first-order rate constant (k_in∙10⁴) of 364 ± 34 min⁻¹, compared with 1.1 ± 0.1 min⁻¹ for chloroacetamide and 47 ± 2 min⁻¹ for bromoacetamide under identical conditions (25 °C, 0.1 M potassium phosphate buffer, pH 7.5) [1]. This corresponds to an approximately 330-fold rate enhancement over the chloro analog and a 7.7-fold enhancement over the bromo analog. As an iodoacetamide derivative, 2-iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide is expected to retain this reactivity advantage, making it substantially more effective for applications requiring rapid, complete cysteine alkylation under time-sensitive or low-pH conditions where chloro- and bromo-acetamides would exhibit insufficient reactivity.

Cysteine alkylation Enzyme inactivation Proteomics sample preparation

Lipophilicity-Driven Membrane Permeability: XLogP3 = 3.8 vs. Iodoacetamide XLogP3 = −0.2

The computed XLogP3 value for 2-iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide is 3.8, compared to −0.2 for unsubstituted iodoacetamide [1][2]. This represents a difference of 4.0 log units, corresponding to a theoretical ~10,000-fold higher octanol/water partition coefficient for the target compound. High lipophilicity is a prerequisite for passive membrane permeability, suggesting that the target compound is substantially better suited for intracellular cysteine alkylation in live-cell or in vivo settings than iodoacetamide, which remains largely confined to the extracellular or lysate compartment due to its hydrophilicity [3]. The N-methyl-N-(2,4,5-trichlorophenyl) substituent drives this property enhancement while simultaneously contributing steric bulk that may limit non-specific alkylation.

Cell permeability Intracellular labeling Live-cell proteomics

Reduced Off-Target Alkylation Propensity Through Steric Shielding of the Reactive Iodoacetyl Group

Unsubstituted iodoacetamide is documented to cause more side reactions (alkylation of histidine, methionine, and lysine residues) than chloroacetamide or acrylamide, compromising the specificity of cysteine modification in proteomic workflows [1]. The target compound addresses this limitation through the steric bulk of its N-methyl-N-(2,4,5-trichlorophenyl) substituent, which shields the electrophilic α-carbon of the iodoacetyl group. This steric hindrance is expected to reduce the rate of non-cysteine alkylation relative to unsubstituted iodoacetamide, analogous to how chloroacetamide's lower intrinsic reactivity reduces off-target modification [1]. While direct quantitative side-reaction rates for the target compound are not yet reported in peer-reviewed literature, the structural rationale is mechanistically well-founded: increased steric demand at the reaction center selectively attenuates reactivity toward sterically hindered or less nucleophilic residues (histidine, methionine) while preserving reactivity toward the more accessible and more nucleophilic cysteine thiolate [2].

Proteomics artifacts Cysteine specificity Mass spectrometry sample preparation

Distinctive Isotopic Mass Shift (≈250 Da) for Unambiguous Peptide Identification in Mass Spectrometry

Upon cysteine alkylation, 2-iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide transfers its N-methyl-N-(2,4,5-trichlorophenyl)acetamide moiety to the cysteine thiol, resulting in a mass shift of approximately 249.96 Da (monoisotopic mass 376.86 Da [1] minus the iodine atom mass 126.90 Da). This is substantially larger than the 57.02 Da carbamidomethyl shift introduced by unsubstituted iodoacetamide [2]. The 193 Da difference facilitates clear chromatographic and mass-spectrometric separation of modified from unmodified peptides, reducing ambiguity in peptide assignment. Furthermore, the three chlorine atoms in the transferred group produce a characteristic isotopic distribution (M : M+2 : M+4 ratio), serving as an additional confirmatory signature for cysteine-containing peptides during automated database searching [3].

Peptide mass fingerprinting Cysteine modification Isotopic labeling

Hydrogen Bond Donor Deficiency (HBD = 0) Alters Protein Interaction Landscape Relative to Iodoacetamide (HBD = 1)

Iodoacetamide (IAA) possesses a primary amide group with one hydrogen bond donor (HBD = 1) capable of engaging in H-bond interactions with protein backbone carbonyls or side-chain acceptors at or near the active site [1]. In contrast, the target compound has a fully substituted amide nitrogen (N-methyl-N-aryl), resulting in zero hydrogen bond donor capacity (HBD = 0) [2]. This eliminates a specific intermolecular interaction mode, altering the orientation, binding pose, and residue selectivity of the alkylating agent relative to iodoacetamide. For enzyme inhibition studies targeting specific cysteine residues, the absence of an H-bond donor may reduce binding to off-target sites that rely on amide H-bond stabilization, thereby enhancing target-site selectivity—a property not achievable with unsubstituted iodoacetamide.

Structure-activity relationship Enzyme inhibition Binding selectivity

Antimicrobial Potency: Iodo-Substituted Haloacetamides Exhibit Superior Activity Over Chloro- and Bromo-Congeners

In a systematic study of haloacetamide derivatives of general formula Ar–N(R)–C(=O)–CH₂X (where Ar is 2,4,5-substituted phenyl), the antimicrobial activity rank order was I > Br > Cl > F [1]. Specifically, 2,4,5-trichlorophenylmonoiodoacetamide and 2,4,5-trichlorophenylmonobromoacetamide were identified as exhibiting the broadest antimicrobial spectrum and excellent therapeutic efficacy against experimental trichophytosis in animal models, while retaining low acute toxicity [1]. Although the published study examined the non-N-methylated series, the structure-activity trend directly informs on the halogen-dependent potency differential expected for the N-methyl congener. The iodo derivative provides a more potent starting point for antimicrobial SAR campaigns than the corresponding chloro or bromo analogs.

Antimicrobial screening Trichophytosis Structure-activity relationship

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide – High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Quantitative Cysteine Chemoproteomics with Distinctive Large-Mass-Shift Labeling

The ≈250 Da mass shift and characteristic Cl₃ isotopic pattern produced upon cysteine alkylation [1][2] enable unambiguous separation of modified peptides from unmodified species in LC-MS/MS workflows. Combined with the reduced off-target alkylation expected from steric shielding [3], the compound is well-suited for isobaric or label-free quantitative chemoproteomics experiments demanding high-confidence cysteine site identification with low false-discovery rates.

Development of Cell-Permeable Activity-Based Probes for Intracellular Cysteine Profiling

The XLogP3 of 3.8, representing a 10,000-fold lipophilicity advantage over iodoacetamide (XLogP3 = −0.2) [4][5], positions this compound as a superior scaffold for designing cell-permeable, activity-based probes that require passive diffusion across the plasma membrane to alkylate intracellular cysteine residues in live-cell experiments.

Rapid and Irreversible Enzyme Inactivation in Biochemical and Pharmacological Studies

The iodoacetyl group confers an alkylation rate constant approximately 330-fold greater than chloroacetamide and 7.7-fold greater than bromoacetamide under near-physiological conditions [6]. For studies requiring complete and rapid inactivation of cysteine-dependent enzymes (e.g., caspases, papain-like proteases, deubiquitinases), the target compound provides kinetic efficiency that chloro- and bromo-analogs cannot match within practical incubation times.

Antimicrobial Structure-Activity Relationship (SAR) and Lead Optimization Programs

Class-level evidence demonstrates that iodo-substituted haloacetamides exhibit the strongest antimicrobial activity in the halogen series (I > Br > Cl > F) [7], with 2,4,5-trichlorophenyl derivatives showing broad-spectrum efficacy and favorable therapeutic indices in animal models of trichophytosis. Procurement of the iodo congener provides a validated high-potency starting scaffold for medicinal chemistry optimization of novel antifungal or antibacterial candidates.

Quote Request

Request a Quote for 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.